5-Bromo-3-fluoro-2-methylquinoxaline
Description
5-Bromo-3-fluoro-2-methylquinoxaline is a heterocyclic aromatic compound featuring a quinoxaline core substituted with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 5, 3, and 2, respectively. Quinoxaline derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and bioactivity .
Properties
Molecular Formula |
C9H6BrFN2 |
|---|---|
Molecular Weight |
241.06 g/mol |
IUPAC Name |
5-bromo-3-fluoro-2-methylquinoxaline |
InChI |
InChI=1S/C9H6BrFN2/c1-5-9(11)13-8-6(10)3-2-4-7(8)12-5/h2-4H,1H3 |
InChI Key |
UKTYMCWPDGXPQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C(=N1)C=CC=C2Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positioning and Electronic Effects
The quinoxaline scaffold is highly sensitive to substituent effects. Below is a comparative analysis of key analogs:
Table 1: Substituent Comparison of Quinoxaline Derivatives
Key Observations :
- Electron-Withdrawing Groups (EWGs): The fluoro and bromo groups in 5-bromo-3-fluoro-2-methylquinoxaline increase electrophilicity, favoring nucleophilic substitution reactions. This contrasts with 5-bromo-2-methyl-3-nitrobenzoic acid, where the nitro group further amplifies acidity .
- Lipophilicity : The trifluoromethyl (CF₃) group in the analog from significantly boosts lipophilicity, making it more membrane-permeable than the methyl-substituted target compound.
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